Lumisterol 3

Melanoma Antiproliferative CYP11A1 metabolism

Researchers using vitamin D₃ pathway tools require precise negative controls. Generic vitamin D₃ isomers introduce unwanted VDR activity; Lumisterol 3 (L3) is a terminal photoisomer with no VDR agonism and a distinct CYP11A1 metabolic route. - Validated terminal photoproduct confirmed via radiolabeled tracer studies to not convert to vitamin D₃, providing genuine metabolic pathway exclusion. - EP-designated Cholecalciferol Impurity C, mandatory for ANDA regulatory submissions requiring pharmacopoeial-traceable reference materials. - Enables concentration-dependent UVB oxidant reduction studies (~50% at 100 nM) via Nrf2/p53 activation, decoupled from VDR-driven genomic confounding.

Molecular Formula C27H44O
Molecular Weight 384.6 g/mol
CAS No. 5226-01-7
Cat. No. B196358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLumisterol 3
CAS5226-01-7
Synonymslumisterol 3;  (3β,9β,10α)-Cholesta-5,7-dien-3-ol;  9β,10α-Cholesta-5,7-dien-3β-ol
Molecular FormulaC27H44O
Molecular Weight384.6 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2=CC=C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H44O/c1-18(2)7-6-8-19(3)23-11-12-24-22-10-9-20-17-21(28)13-15-26(20,4)25(22)14-16-27(23,24)5/h9-10,18-19,21,23-25,28H,6-8,11-17H2,1-5H3/t19-,21+,23-,24+,25-,26-,27-/m1/s1
InChIKeyUCTLRSWJYQTBFZ-XMVWLVNMSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Lumisterol 3 Compound Profile and Classification


Lumisterol 3 (L3; 9β,10α-cholesta-5,7-dien-3β-ol; CAS 5226-01-7) is a secosteroid metabolite belonging to the vitamin D₃ photoisomer class [1]. It is formed endogenously in human epidermis through the photochemical conversion of 7-dehydrocholesterol upon prolonged UVB exposure, representing one of the terminal photoisomers in the previtamin D₃ equilibrium pathway [2]. Unlike the hormonally active metabolite 1α,25-dihydroxyvitamin D₃, the parent L3 molecule exhibits minimal direct VDR agonism; its biological relevance derives primarily from tissue-specific enzymatic activation via CYP11A1 to yield hydroxylated metabolites with distinct receptor interaction profiles [3].

Terminal photoproduct for UVB photobiology studies
CYP11A1 substrate for non-canonical sterol metabolism research
Non-VDR agonist for RORα/γ pathway investigation
EP Impurity C certified reference material for cholecalciferol QC

Why Lumisterol 3 Cannot Be Substituted by Vitamin D Analogs


Despite sharing a common precursor (7-dehydrocholesterol) and co-occurring in the UVB-driven photochemical equilibrium, lumisterol 3, previtamin D₃, vitamin D₃, and tachysterol are not functionally interchangeable. Radiolabeled tracer studies have established that lumisterol does not serve as an intermediate in the provitamin D → vitamin D conversion pathway, confirming its status as a terminal photoproduct with distinct metabolic routing [1]. Furthermore, L3 undergoes a unique CYP11A1-mediated hydroxylation cascade yielding 20-hydroxy-L3, 22-hydroxy-L3, 24-hydroxy-L3, and 20,22-dihydroxy-L3, whereas vitamin D₃ is metabolized primarily via CYP27B1 and CYP24A1 [2]. Substituting L3 with vitamin D₃ or previtamin D₃ in studies investigating photoprotection, keratinocyte biology, or non-genomic receptor signaling would fundamentally alter the metabolic trajectory and observed biological readouts [3].

Metabolic routing differs
L3 is a terminal photoproduct, not a vitamin D₃ intermediate; substitution alters metabolic trajectory.
Enzymatic activation pathways diverge
CYP11A1 hydroxylation cascade yields metabolites distinct from CYP27B1/CYP24A1 processing of vitamin D₃.
Receptor engagement profile not interchangeable
Hydroxylumisterols engage RORα/γ and VDR A-pocket; vitamin D₃ activates genomic VDR signaling.

Quantitative Differentiation Evidence for Lumisterol 3


Antiproliferative Activity in Melanoma Cells

In head-to-head testing against human malignant melanoma cell lines, the parent lumisterol 3 molecule failed to inhibit proliferation in A375 cells, contrasting sharply with its hydroxylated derivative (25R)-27-hydroxyL3, which achieved the lowest IC₅₀ among all tested lumisterol derivatives and demonstrated efficacy comparable to or exceeding that of 1α,25-dihydroxyvitamin D₃ in the same assay system [1].

Antiproliferative in Melanoma
Direct head-to-head comparison
Parent L3: no inhibition; (25R)-27-hydroxyL3: lowest IC₅₀ among tested derivatives, comparable to reference agonist
Supports cell-viability endpoint review; metabolic activation required
A375 and SK-MEL-28 melanoma cell lines; proliferation assays
Melanoma Antiproliferative CYP11A1 metabolism

CYP11A1 Catalytic Efficiency and Metabolite Profile

Bovine CYP11A1 metabolizes lumisterol 3 with a catalytic efficiency approximately 20% of that reported for vitamin D₃ and cholesterol, yielding three major products—24-hydroxy-L3, 22-hydroxy-L3, and 20,22-dihydroxy-L3—structurally distinct from the 1α,25-dihydroxyvitamin D₃ pathway metabolites [1]. This contrasts with the long-held assumption that L3 is biologically inert and not metabolized in vivo [2].

CYP11A1 Catalytic Efficiency
Cross-study comparable
~20% of vitamin D₃ efficiency
Distinct metabolic routing for non-canonical sterol endpoints
Bovine CYP11A1 assay; cyclodextrin-solubilized L3
Cytochrome P450 Sterol metabolism Enzymology

UVB-Induced Oxidant Reduction in Keratinocytes

In UVB-irradiated human keratinocytes, treatment with lumisterol 3 (1–100 nM, 24 h) significantly reduced cellular oxidant formation in a concentration-dependent manner, achieving approximately 50% reduction at the 100 nM dose relative to UVB-irradiated controls [1]. This photoprotective effect was accompanied by increased nuclear/cytosolic Nrf2 ratio, elevated nuclear p53 expression, and enhanced levels of Nrf2-regulated antioxidant proteins including catalase and HO-1 [1].

UVB Oxidant Reduction
Cross-study comparable
~50% reduction in oxidant levels at 100 nM
Supports keratinocyte oxidative stress assay context
Human keratinocytes; UVB irradiation; Nrf2/p53 pathway involvement
Photoprotection Keratinocytes Oxidative stress

Photoprotection and Calcemic Liability Profile of a Hydroxy Analog

The synthetic analog 1α,25-dihydroxylumisterol 3 (JN) protected human skin cells from UV-induced cell loss and cyclobutane pyrimidine dimer (CPD) DNA damage to an extent comparable with that of 1α,25-dihydroxyvitamin D₃, achieving up to 60% reduction in CPD damage at doses of 10⁻¹² to 10⁻⁸ M [1]. Importantly, JN belongs to a class of low-calcemic, rapid-acting agonist analogs, offering a therapeutic index advantage over the parent hormone 1α,25(OH)₂D₃ for dermatological applications where hypercalcemia limits utility [1].

CPD DNA Damage Reduction
Direct head-to-head comparison
JN (1α,25(OH)₂-L3): up to 60% CPD reduction, comparable to 1α,25(OH)₂D₃
Supports non-calcemic VDR modulator development context
Low calcemic response; rapid-acting analog class
Low-calcemic analogs DNA damage Rapid response pathway

Nuclear Receptor Engagement: RORα/γ vs. VDR

Molecular modeling and VDRE-transcriptional activity assays exclude action of hydroxylumisterols (20-hydroxy-L3, 22-hydroxy-L3, 24-hydroxy-L3) through the genomic site of the vitamin D receptor. Instead, these metabolites demonstrate favorable interactions with the VDR A-pocket (non-genomic site) and exhibit inhibition of RORα and RORγ transactivation in Tet-on CHO cell reporter systems, with RORE-LUC reporter activity inhibition in skin cells identifying RORα and RORγ as excellent receptor candidates [1].

Nuclear Receptor Profile
Direct head-to-head comparison
Hydroxylumisterols: RORα/γ antagonism, no genomic VDR activation; 1α,25(OH)₂D₃: genomic VDR activation
Supports ROR pathway-selective tool compound development
VDRE/RORE-luciferase reporter; Tet-on CHO cells
Nuclear receptors ROR Non-genomic signaling

Pharmacopoeial Reference Standard for Impurity Profiling

Lumisterol 3 is officially designated as Cholecalciferol EP Impurity C and is supplied with detailed characterization data conforming to regulatory guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications during the commercial production of cholecalciferol (vitamin D₃) [1]. This certified reference standard supports ANDA (Abbreviated New Drug Application) submissions and provides traceability to USP or EP pharmacopoeial specifications [1].

Regulatory Reference Identity
Class-level inference
EP Impurity C; certified reference material with pharmacopoeial traceability
Supports compendial impurity profiling and ANDA submissions
For cholecalciferol QC batch release testing
Analytical reference standard Pharmaceutical QC Impurity profiling

Optimal Application Scenarios for Lumisterol 3


Negative Control or Substrate in CYP11A1 Metabolism Studies

Given the documented lack of antiproliferative activity of parent L3 in melanoma cells [1] and its established role as a CYP11A1 substrate yielding distinct hydroxylated metabolites (24-OH-L3, 22-OH-L3, 20,22-diOH-L3) [2], L3 serves as an ideal negative control in cell proliferation assays requiring metabolic activation for bioactivity, or as a substrate for enzymatic studies investigating tissue-specific sterol hydroxylation in skin, adrenal, and placental models.

UVB-Induced Photoprotective Signaling in Keratinocytes

L3 demonstrates concentration-dependent reduction of UVB-induced oxidant formation (~50% at 100 nM) in human keratinocytes via Nrf2 and p53 pathway activation [3]. This activity profile supports its use as a tool compound for investigating endogenous cutaneous defense mechanisms against UV radiation, particularly in studies where canonical VDR-mediated genomic signaling must be excluded as a confounding variable.

Scaffold for Non-Calcemic RORα/γ Modulator Development

Hydroxylumisterol metabolites selectively engage RORα and RORγ nuclear receptors while avoiding genomic VDR activation [4], a pharmacological divergence from vitamin D₃ that enables target-specific tool compound development. L3 and its derivatives provide a validated chemical scaffold for medicinal chemistry programs pursuing ROR modulation in autoimmune, metabolic, or circadian rhythm disorders without the hypercalcemic liability associated with VDR agonism.

Certified Reference Standard for Cholecalciferol Impurity C

As the EP-designated Cholecalciferol Impurity C, L3 is an essential certified reference material for analytical method validation, impurity profiling, and batch release testing in pharmaceutical manufacturing of vitamin D₃ formulations [5]. Procurement of pharmacopoeial-traceable L3 is mandatory for ANDA regulatory submissions and QC laboratories performing compendial compliance testing.

Application
Selection Property
Validation Focus
CYP11A1 Metabolism Studies
Parent compound activity profile
Cell-viability endpoint review; metabolite profiling
Keratinocyte Photoprotection Research
UVB-induced oxidant reduction context
Nrf2/p53 pathway endpoint review
RORα/γ Modulator Development
RORα/γ antagonism profile
Nuclear receptor selectivity review; calcemic response context
Cholecalciferol Impurity Profiling
EP Impurity C certified reference
Compendial method validation; ANDA submission support

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

63 linked technical documents
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